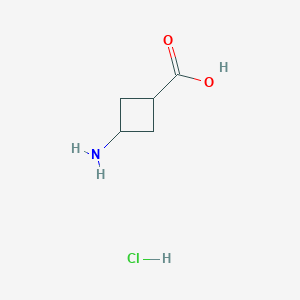

(R)-2-Cyano-N-(1-phenylethyl)acetamide

Übersicht

Beschreibung

“N-[®-1-Phenylethyl]acetamide” is a compound used in synthetic chemistry . It is also available as a certified reference material for accurate and reliable data analysis .

Synthesis Analysis

The synthesis of related compounds has been investigated in several studies. For instance, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols .Molecular Structure Analysis

The molecular formula of “N-[®-1-Phenylethyl]acetamide” is C10H13NO, and its molecular weight is 163.22 .Chemical Reactions Analysis

The reaction network of the one-pot synthesis of R-1-phenylethyl acetate was investigated at 70°C in toluene over a combination of three different catalysts: PdZn/Al2O3 as a catalyst for acetophenone hydrogenation, lipase as an enzymatic catalyst for R-1-phenylethanol acylation with ethyl acetate, and Ru/Al2O3 as a racemization catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “®-(+)-1-Phenylethylamine”, include a density of 1.0±0.1 g/cm3, boiling point of 183.0±9.0 °C at 760 mmHg, vapour pressure of 0.8±0.3 mmHg at 25°C, and a molar refractivity of 39.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiomerically Enriched Amides

This compound is used in the synthesis of enantiomerically enriched N-[®-( +)-1-phenylethyl] amide . A selective palladium catalyst supported on dolomite is used for this purpose. The catalyst demonstrated high activity for reactions performed under mild conditions, reaching a total enantiomeric excess up to 99% .

Development of New Pharmaceuticals

®-2-Cyano-N-(1-phenylethyl)acetamide and its derivatives have been studied for their potential as therapeutic candidates . These compounds have shown promise in enhancing the quality of life from a biological and industrial perspective .

Anti-inflammatory and Analgesic Activity

A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs were synthesized and examined for their anti-inflammatory and analgesic activity . The results indicated that halogen-containing phenoxy compounds were particularly effective .

Dynamic Kinetic Resolution of Amines

®-2-Cyano-N-(1-phenylethyl)acetamide is used in the dynamic kinetic resolution (DKR) of amines . DKR is a process that combines enzymatic kinetic resolution with in situ racemization catalyzed by a metal catalyst. This process can increase the yield of enantiomerically pure compounds up to 100% .

Synthesis of Chiral Amines

Enantiomerically pure amines are important building blocks for the synthesis of molecules with potential biological activity in agrochemistry, pharmaceutical, and fine chemical industries . ®-2-Cyano-N-(1-phenylethyl)acetamide plays a crucial role in the synthesis of these chiral amines .

Racemization of Primary Amines

®-2-Cyano-N-(1-phenylethyl)acetamide is used in the racemization of primary amines . This process requires severe conditions such as high temperatures or longer reaction times to achieve an efficient racemization step .

Wirkmechanismus

The mechanism of the chemo–bio catalyzed cascade synthesis of R-1-phenylethyl acetate was investigated starting from acetophenone hydrogenation performed over Pd/Al2O3 and PdZn/Al2O3 catalysts followed by acylation of the intermediate secondary alcohol, R-1-phenylethanol, over an immobilized lipase .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyano-N-[(1R)-1-phenylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFUCBLCIHIKHV-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Cyano-N-(1-phenylethyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-tetrahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(5H)-one](/img/structure/B3089854.png)

![1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine](/img/structure/B3089859.png)

![(6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3089867.png)

![4'-Ethynyl-[1,1'-biphenyl]-4-ol](/img/structure/B3089907.png)

![4-[(S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3089914.png)